molecular formula C21H23ClFN3O4S B2599501 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 898406-62-7

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No. B2599501
CAS RN: 898406-62-7
M. Wt: 467.94
InChI Key: FSYOMRWXGRUEOV-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClFN3O4S and its molecular weight is 467.94. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide, also known as N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide.

Pharmacological Applications in Neurological Disorders

This compound has shown potential in the treatment of various neurological disorders. Its structure suggests it may interact with specific neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Research indicates that piperidine derivatives, like this compound, can modulate neurotransmitter systems, providing neuroprotective effects .

Anti-inflammatory and Analgesic Properties

The compound’s structure, featuring a piperidine moiety, suggests it may possess significant anti-inflammatory and analgesic properties. Piperidine derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce pain perception, making them valuable in the development of new anti-inflammatory and pain-relief medications .

Anticancer Activity

Research has highlighted the potential anticancer properties of piperidine-based compounds. This specific compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Studies have shown that piperidine derivatives can target various cancer cell lines, making them promising candidates for anticancer drug development .

Antimicrobial Applications

The compound’s structural features suggest it could be effective against a range of microbial pathogens. Piperidine derivatives have been studied for their antimicrobial activity, showing efficacy against bacteria, fungi, and viruses. This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains .

Cardiovascular Therapeutics

Piperidine derivatives have been explored for their cardiovascular benefits, including antihypertensive and antiarrhythmic effects. This compound may interact with cardiovascular receptors, helping to regulate blood pressure and heart rhythm. Research in this area could lead to new treatments for hypertension and arrhythmias .

Antidepressant and Anxiolytic Effects

The compound’s interaction with neurotransmitter systems also suggests potential antidepressant and anxiolytic effects. Piperidine derivatives have been shown to modulate serotonin and dopamine levels, which are crucial in mood regulation. This makes the compound a promising candidate for developing new treatments for depression and anxiety disorders .

Antioxidant Properties

The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage and aging. Research into the antioxidant capabilities of piperidine derivatives could lead to new therapies for diseases associated with oxidative stress .

Potential in Metabolic Disorders

Piperidine derivatives have been investigated for their role in managing metabolic disorders such as diabetes and obesity. This compound may influence metabolic pathways, improving insulin sensitivity and reducing lipid accumulation. Such properties make it a potential candidate for developing treatments for metabolic syndrome .

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-15-4-10-19(11-5-15)31(29,30)26-14-2-1-3-18(26)12-13-24-20(27)21(28)25-17-8-6-16(23)7-9-17/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYOMRWXGRUEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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